molecular formula C7H6F2O3 B1471237 2-(Difluoromethyl)-5-methylfuran-3-carboxylic acid CAS No. 189330-30-1

2-(Difluoromethyl)-5-methylfuran-3-carboxylic acid

Cat. No. B1471237
M. Wt: 176.12 g/mol
InChI Key: OOUACQZWVHBODH-UHFFFAOYSA-N
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Description

The difluoromethyl group (CF2H) is of interest in organic chemistry due to its potential as a lipophilic hydrogen bond donor . It’s often used as a bioisostere of hydroxyl, thiol, or amine groups .


Synthesis Analysis

While specific synthesis methods for “2-(Difluoromethyl)-5-methylfuran-3-carboxylic acid” are not available, difluoromethylation is a common strategy in organofluorine chemistry . Difluorocarbene, for instance, has been used to access 2-fluoroindoles from ortho-vinylanilines .

Scientific Research Applications

Cytotoxicity Studies

A derivative of furan-2-carboxylic acid, isolated from Cassia alata, showed cytotoxicity against various cell lines, indicating its potential use in cancer research and drug development. This compound displayed significant inhibitory effects against NB4, A549, SHSY5Y, PC3, and MCF7 cell lines, suggesting its effectiveness in targeting different types of cancer cells (Zhou et al., 2016).

Antiviral and Antimicrobial Properties

Furan-2-carboxylic acids derived from Nicotiana tabacum roots, closely related to 2-(Difluoromethyl)-5-methylfuran-3-carboxylic acid, demonstrated high anti-tobacco mosaic virus (TMV) activity and moderate inhibitory activities against certain human tumor cell lines. This suggests potential applications in developing antiviral agents and cancer treatments (Wu et al., 2018).

Chemical Synthesis and Polymer Industry

A study on the production of acid chloride derivatives from 5-(chloromethyl)furan-2-carboxylic acid highlights its utility in synthesizing biofuels and polymers. This research points to its role in developing environmentally friendly materials and fuels (Dutta, Wu, & Mascal, 2015).

Catalysis in Organic Synthesis

The base-promoted annulative difluoromethylenation of enaminones with BrCF2CO2Et, leading to 2,2-difluorinated 2,3-dihydrofurans, indicates the role of similar compounds in organic synthesis. This process could be crucial for producing various organic compounds in a more efficient and environmentally friendly manner (Ying et al., 2022).

Future Directions

The future of difluoromethyl compounds is promising, with increasing interest in their applications in pharmaceuticals and other industries . Further developments in fluorination and fluoroalkylation methods are expected .

properties

IUPAC Name

2-(difluoromethyl)-5-methylfuran-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6F2O3/c1-3-2-4(7(10)11)5(12-3)6(8)9/h2,6H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOUACQZWVHBODH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C(F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6F2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401216799
Record name 3-Furancarboxylic acid, 2-(difluoromethyl)-5-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401216799
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Difluoromethyl)-5-methylfuran-3-carboxylic acid

CAS RN

189330-30-1
Record name 3-Furancarboxylic acid, 2-(difluoromethyl)-5-methyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=189330-30-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Furancarboxylic acid, 2-(difluoromethyl)-5-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401216799
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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